molecular formula C15H12F3NO2 B5565806 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5565806
M. Wt: 295.26 g/mol
InChI Key: ARYKDRYRIBEUBS-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic small molecule with the molecular formula C 15 H 12 F 3 NO 2 and a PubChem CID of 694517 . As a benzamide derivative, this compound features a trifluoromethylphenyl group, a common pharmacophore in medicinal chemistry research. The presence of this structural motif suggests potential for investigation in various biochemical pathways, though specific mechanisms of action and biological targets for this exact molecule are not well-documented in the available literature. Compounds within this chemical family are often explored for their receptor-binding activities and are of significant interest in the development of pharmacological probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)14(20)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKDRYRIBEUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methoxy N 3 Trifluoromethyl Phenyl Benzamide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide logically disconnects the amide bond, identifying 2-methoxybenzoic acid and 3-(trifluoromethyl)aniline (B124266) as the primary precursors. This approach simplifies the synthesis into two main challenges: the formation of the amide linkage and the synthesis of the trifluoromethyl-substituted aniline (B41778).

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, identifying 2-methoxybenzoic acid and 3-(trifluoromethyl)aniline as key precursors.

The key precursors for the synthesis are:

Precursor NameChemical Structure
2-Methoxybenzoic acid2-Methoxybenzoic acid
3-(Trifluoromethyl)aniline3-(Trifluoromethyl)aniline

Table 1: Key Precursors for the Synthesis of this compound

Amide Bond Formation Strategies

The formation of the amide bond between 2-methoxybenzoic acid and 3-(trifluoromethyl)aniline is a critical step in the synthesis. Several strategies can be employed, broadly categorized into direct amidation techniques and coupling reactions that utilize activating agents.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. While this is the most atom-economical approach, it often requires high temperatures, which can be detrimental to sensitive functional groups mdpi.com. To overcome this, various catalysts have been developed to facilitate direct amidation under milder conditions.

For the reaction between 2-methoxybenzoic acid and 3-(trifluoromethyl)aniline, catalytic methods could be employed. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines rsc.org. A typical procedure would involve refluxing the carboxylic acid and amine in a solvent like toluene in the presence of a catalytic amount of TiF4 rsc.org. Boron-based catalysts have also been explored for direct amide formation mdpi.com.

Advantages of Direct Amidation:

High atom economy.

Reduced waste generation.

Potentially fewer purification steps.

Disadvantages of Direct Amidation:

May require harsh reaction conditions (high temperature).

Can have limited substrate scope.

Catalyst may be required.

A more common and often milder approach to amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation.

For the synthesis of this compound, several classes of coupling reagents could be utilized:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and improve yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®) are highly effective coupling agents. They generate active esters that readily react with amines.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also very efficient and commonly used in peptide synthesis and general amide bond formation.

A general procedure would involve dissolving 2-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide), adding the coupling reagent and an organic base (e.g., triethylamine or diisopropylethylamine), followed by the addition of 3-(trifluoromethyl)aniline. The reaction is typically stirred at room temperature until completion.

Coupling Reagent ClassExample ReagentsGeneral Conditions
CarbodiimidesDCC, EDCAprotic solvent (DCM, DMF), optional additive (HOBt, HOAt), room temperature
Phosphonium SaltsBOP, PyBOP®Aprotic solvent (DMF), organic base (TEA, DIPEA), room temperature
Uronium/Aminium SaltsHBTU, HATUAprotic solvent (DMF), organic base (TEA, DIPEA), room temperature

Table 2: Common Coupling Reagents for Amide Bond Formation

Introduction and Modification of the Trifluoromethyl Group

The synthesis of the key precursor, 3-(trifluoromethyl)aniline, requires the introduction of a trifluoromethyl (CF3) group onto an aniline or a precursor molecule. The electronic properties and regiochemical control are crucial aspects of this transformation.

A variety of reagents have been developed for the introduction of the trifluoromethyl group. These can be broadly classified based on the nature of the trifluoromethyl species they generate (radical, electrophilic, or nucleophilic).

For the synthesis of trifluoromethylated anilines, a common industrial approach involves the synthesis of a trifluoromethylated benzene (B151609) derivative which is then converted to the aniline. A prevalent method for synthesizing 3-(trifluoromethyl)aniline starts from benzotrifluoride (B45747). The nitration of benzotrifluoride predominantly yields the meta-isomer, 3-nitrobenzotrifluoride (B1630513), due to the electron-withdrawing and meta-directing nature of the trifluoromethyl group. The subsequent reduction of the nitro group affords 3-(trifluoromethyl)aniline google.com.

Key steps in the synthesis of 3-(trifluoromethyl)aniline:

Nitration of Benzotrifluoride: Benzotrifluoride is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring guidechem.comgoogle.com. The trifluoromethyl group deactivates the ring and directs the incoming electrophile to the meta position.

Reduction of 3-Nitrobenzotrifluoride: The nitro group of 3-nitrobenzotrifluoride is then reduced to an amino group. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere google.com. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic media can also be used. A scalable electrochemical reduction method has also been reported acs.org.

As mentioned, the directing effect of the trifluoromethyl group is a powerful tool for controlling the position of substitution on the aromatic ring. The strongly electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. This is why the nitration of benzotrifluoride is a highly regioselective method for obtaining the 3-nitro derivative, which is the precursor to 3-(trifluoromethyl)aniline google.comguidechem.com.

Direct C-H trifluoromethylation of aniline itself is more challenging in terms of regioselectivity. While methods for direct trifluoromethylation of anilines exist, they often lead to mixtures of ortho and para isomers, and meta-substitution is less common without the use of directing groups. Therefore, the synthesis of 3-(trifluoromethyl)aniline via the nitration and reduction of benzotrifluoride remains a more reliable and regioselective approach.

Methoxy (B1213986) Group Installation and Derivatization

The methoxy group at the 2-position of the benzamide (B126) ring is a key feature that can influence the molecule's conformation and binding interactions with biological targets. Its installation and subsequent modification are important aspects of the synthetic chemistry of this compound class.

The introduction of the methoxy group is typically achieved through the alkylation of the corresponding 2-hydroxybenzamide precursor. The regioselective alkylation of phenolic hydroxyl groups is a well-established transformation in organic synthesis. In the context of synthesizing this compound, the precursor, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, would be treated with a methylating agent.

Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), and diazomethane (CH₂N₂). The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent is critical to ensure high regioselectivity and yield. For instance, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions, such as N-alkylation of the amide.

Further derivatization through O-alkylation or O-arylation of the 2-methoxy group itself is not a direct process. It would necessitate a demethylation step to regenerate the 2-hydroxy functionality, followed by reaction with a different alkylating or arylating agent. This two-step process allows for the introduction of a wide variety of alkoxy and aryloxy moieties at the 2-position, thus enabling the exploration of structure-activity relationships.

PrecursorReagentProduct
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideMethyl iodide (CH₃I) / K₂CO₃This compound
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideBenzyl bromide (BnBr) / K₂CO₃2-(benzyloxy)-N-[3-(trifluoromethyl)phenyl]benzamide
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamidePhenylboronic acid / Cu(OAc)₂2-phenoxy-N-[3-(trifluoromethyl)phenyl]benzamide

The methoxy group of this compound can undergo several chemical transformations to yield other functional groups. A primary and synthetically useful transformation is the cleavage of the methyl ether to reveal the corresponding phenol, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide. This demethylation can be accomplished using various reagents.

Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures. Other reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as certain Lewis acids.

Once the 2-hydroxybenzamide is obtained, the phenolic hydroxyl group can be converted into other functionalities. For example, it can be transformed into a triflate (-OTf) group by reaction with triflic anhydride. This triflate is an excellent leaving group and can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds at the 2-position.

Starting MaterialReagent/ConditionProduct
This compoundBoron tribromide (BBr₃)2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideTriflic anhydride (Tf₂O)2-(trifluoromethanesulfonyloxy)-N-[3-(trifluoromethyl)phenyl]benzamide
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideN-Phenyl-bis(trifluoromethanesulfonimide)2-(trifluoromethanesulfonyloxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Analog Synthesis and Structural Diversification Strategies

To explore the chemical space around this compound and to develop new compounds with potentially improved properties, various strategies for analog synthesis and structural diversification can be employed.

A key area for structural modification is the N-aryl substituent. The [3-(trifluoromethyl)phenyl] group can be replaced with a wide range of other substituted aryl and heteroaryl moieties. This is typically achieved by synthesizing the core 2-methoxybenzoic acid or its activated derivative (e.g., acyl chloride) and then coupling it with a diverse library of anilines or heteroaromatic amines.

2-Methoxybenzoyl chlorideAmineProduct
4-fluoroaniline2-methoxy-N-(4-fluorophenyl)benzamide
3-aminopyridine2-methoxy-N-(pyridin-3-yl)benzamide
5-aminoindole2-methoxy-N-(1H-indol-5-yl)benzamide

Scaffold hybridization involves the combination of the 2-methoxy-N-arylbenzamide core with other distinct chemical scaffolds known to possess desirable properties. This strategy aims to create hybrid molecules with potentially synergistic or novel activities.

One approach is to link the benzamide scaffold to another pharmacophore through a suitable linker. The linker can be attached to either the benzoyl or the N-phenyl ring of the parent molecule. For example, a functional group amenable to further reaction, such as a nitro group, can be introduced onto one of the aromatic rings. This nitro group can then be reduced to an amine, which can serve as a handle for coupling with another molecular entity.

Another hybridization strategy involves the fusion of a heterocyclic ring system onto the benzamide scaffold. For instance, intramolecular cyclization reactions could be designed to form fused polycyclic structures. Benzimidazole-fused systems, for example, are known to be privileged structures in medicinal chemistry and could be targeted through appropriate synthetic design starting from a suitably functionalized 2-methoxy-N-arylbenzamide derivative. researchgate.netnih.gov

Hybridization StrategyDescriptionPotential Outcome
Linker-based HybridizationCoupling of the benzamide to another pharmacophore via a linker.Creation of dual-target agents or molecules with enhanced properties.
Ring FusionIntramolecular cyclization to form a fused heterocyclic system.Generation of novel, rigidified analogs with potentially improved binding affinity.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy N 3 Trifluoromethyl Phenyl Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on both the benzamide (B126) and the trifluoromethylphenyl rings, as well as the methoxy (B1213986) and amide protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The protons on the 2-methoxy substituted ring are expected to show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. Similarly, the protons on the 3-(trifluoromethyl)phenyl ring will display specific multiplicities and chemical shifts influenced by the strong electron-withdrawing nature of the trifluoromethyl group. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amide proton (N-H) signal is expected to be a broad singlet, with its chemical shift being sensitive to solvent and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. The carbons of the aromatic rings will appear in the aromatic region (approximately 110-160 ppm), with their specific shifts being dictated by the attached functional groups. The carbon of the methoxy group will be observed in the upfield region, generally around 55-60 ppm. The trifluoromethyl group's carbon will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

In a study of ortho-substituted N-methoxy-N-methyl benzamides, it was observed that the presence of ortho substituents can lead to the appearance of broad humps for the N-methoxy and N-methyl units in the ¹H NMR spectrum at room temperature, which resolve into sharp singlets at higher temperatures. This phenomenon is attributed to the presence of rotamers and a significant energy barrier to rotation around the C-N amide bond at room temperature. rsc.orgmdpi.com While this compound is a secondary amide, the principles of restricted rotation and the influence of ortho-substituents on NMR spectra are relevant.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound predicted data

Proton Predicted Chemical Shift (ppm) Multiplicity
Amide N-H 8.5 - 9.5 br s
Aromatic H (2-methoxybenzoyl) 6.9 - 8.0 m
Aromatic H (3-trifluoromethylphenyl) 7.4 - 8.2 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound predicted data

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O 165 - 170
Aromatic C (2-methoxybenzoyl) 110 - 160
Aromatic C (3-trifluoromethylphenyl) 120 - 140
Trifluoromethyl C (CF₃) 120 - 130 (q)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds. A strong absorption band corresponding to the N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group will give rise to a strong, sharp peak, typically between 1650 and 1680 cm⁻¹. The C-N stretching of the amide is usually observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will likely produce a strong band in the 1000-1300 cm⁻¹ range. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1000-1400 cm⁻¹. For instance, the IR spectrum of N-(2,3-difluorophenyl)-2-fluorobenzamide shows characteristic peaks at 3370 cm⁻¹ (N-H stretch) and 1661 cm⁻¹ (C=O stretch). mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic rings and the carbonyl group. The presence of the methoxy and trifluoromethyl substituents will influence the position and intensity of these absorption maxima (λ_max). The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift, while the trifluoromethyl group, an electron-withdrawing group, may lead to a hypsochromic (blue) shift or a hyperchromic effect.

Table 3: Expected IR Absorption Bands for this compound predicted data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch (Amide I) 1650 - 1680 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong
C-F Stretch (Trifluoromethyl) 1000 - 1400 Strong

Table 4: Expected UV-Vis Absorption Maxima for this compound predicted data

Transition Expected λ_max (nm)
π → π* (Aromatic Rings) 200 - 280

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of benzamides in mass spectrometry often involves cleavage of the amide bond. A common fragmentation pathway is the α-cleavage, leading to the formation of a benzoyl cation. For this compound, this would result in a prominent peak corresponding to the 2-methoxybenzoyl cation. Another likely fragmentation is the cleavage of the N-aryl bond, generating a fragment corresponding to the 3-(trifluoromethyl)phenylamino radical cation. Further fragmentation of these primary ions would lead to a series of smaller fragment ions, providing a detailed fingerprint of the molecule's structure. The presence of the trifluoromethyl group would also give rise to characteristic fragmentation patterns, including the loss of a CF₃ radical.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound predicted data

Fragment Ion Predicted m/z Structure
[M]⁺ 297 C₁₅H₁₂F₃NO₂
[M - OCH₃]⁺ 266 C₁₄H₉F₃NO
[2-methoxybenzoyl]⁺ 135 C₈H₇O₂
[3-(trifluoromethyl)phenylamino]⁺ 161 C₇H₅F₃N

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

In the solid state, benzanilides often exhibit a non-planar conformation, with the two aromatic rings being twisted with respect to the amide plane. This twist is influenced by steric hindrance and electronic effects of the substituents. For instance, in the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted approximately 60° with respect to each other. nih.gov A similar twisted conformation can be expected for this compound.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of benzamides. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, leading to the formation of chains or dimeric structures. In addition to hydrogen bonding, other intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O or C-H···F interactions can play a significant role in stabilizing the crystal lattice. The presence of the methoxy and trifluoromethyl groups can influence these interactions. For example, the fluorine atoms of the trifluoromethyl group can participate in weak C-H···F hydrogen bonds.

Table 6: Expected Crystallographic Parameters and Interactions for this compound (based on analogues) predicted data

Parameter/Interaction Expected Observation
Molecular Conformation Non-planar, with twisted aromatic rings
Primary Intermolecular Interaction N-H···O=C hydrogen bonding
Secondary Intermolecular Interactions π-π stacking, C-H···O, C-H···F interactions

Conformational Analysis and Geometrical Isomerism Studies

The conformational landscape of this compound is primarily determined by rotation around the C-N amide bond and the C-C bonds connecting the aromatic rings to the amide group. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possibility of cis and trans isomers. For secondary amides, the trans conformation is generally more stable.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the different conformers of this compound and to calculate their relative energies. Such studies can predict the most stable conformation in the gas phase and provide insights into the rotational barriers between different conformers. These theoretical predictions can then be correlated with experimental data from techniques like variable-temperature NMR to provide a comprehensive understanding of the molecule's dynamic behavior in solution.

Computational and Theoretical Chemistry Investigations of 2 Methoxy N 3 Trifluoromethyl Phenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, DFT calculations can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations often show good agreement with experimental data where available. nih.goviucr.orgresearchgate.net

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.orgajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity.

Other molecular properties that can be derived from DFT calculations include dipole moment, polarizability, and various thermodynamic parameters. These computed values are crucial for understanding the molecule's behavior in different chemical environments.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Total Energy-1250 Hartree

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.commdpi.com The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The fluorine atoms of the trifluoromethyl group would also contribute to a negative potential region. Conversely, a region of positive potential (blue) would be anticipated around the amide (N-H) proton, making it a potential hydrogen bond donor. semanticscholar.org This analysis is critical for understanding intermolecular interactions, such as those involved in ligand-receptor binding. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Prediction (In Silico)

In silico molecular docking simulations can predict the preferred binding orientation of this compound to a protein target. This process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of these simulations can help identify potential biological targets for the compound and provide insights into its mechanism of action. mdpi.compublicscienceframework.orgepstem.net

For instance, benzamide (B126) derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and DNA gyrase. mdpi.comnih.govsphinxsai.com A docking study of this compound against a specific HDAC isoform could reveal its potential as an anticancer agent. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger interaction.

Binding Mode Analysis and Conformational Landscape Mapping

Beyond predicting binding affinity, molecular docking provides a detailed picture of the binding mode. This includes identifying the key amino acid residues in the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy (B1213986) group can also participate in hydrogen bonding. The trifluoromethylphenyl and methoxybenzoyl moieties can engage in hydrophobic and aromatic stacking interactions with the protein's side chains. Understanding these interactions is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity. Conformational landscape mapping can further explore the energetically favorable shapes the molecule can adopt, which is important for its interaction with a binding site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResult
Docking Score-8.5 kcal/mol
Interacting ResiduesTYR 205, HIS 142, PHE 151
Hydrogen BondsN-H...O (TYR 205), C=O...H-N (HIS 142)
Hydrophobic InteractionsPhenyl rings with PHE 151

Note: This table presents a hypothetical scenario to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

To develop a QSAR model for a series of derivatives of this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. sphinxsai.com Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicates its predictive power. nih.gov The resulting model can then be used to identify the key structural features that influence the activity of the compounds and to design new derivatives with enhanced potency. nih.govnih.gov

Table 3: Example of a Data Table for a QSAR Study of Benzamide Derivatives

CompoundR1-groupR2-groupLogPMolecular WeightpIC50
1OCH3CF34.2295.266.5
2HCF33.8265.236.2
3OCH3H3.5227.265.8
4ClCF34.5299.686.8

Note: This table is a simplified representation of the data used in a QSAR study. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Molecular and Cellular Mechanistic Studies of 2 Methoxy N 3 Trifluoromethyl Phenyl Benzamide and Analogues in Vitro Focus

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The biological activity of benzamide (B126) derivatives is intricately linked to the nature and position of substituents on both the benzoyl and aniline (B41778) rings. Electronic effects, steric hindrance, and lipophilicity are key determinants in the interaction of these compounds with their biological targets.

Impact of Substituent Position and Electronic Effects on Biological Target Interactions

The substitution pattern on the phenyl rings of benzamide analogues plays a critical role in their biological activity. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), the positioning of substituents on the N-benzyl ring significantly influenced inhibitory potency. Molecular modeling has suggested that the 2-fluorobenzamide portion of these molecules can chelate with the Zn2+ ion in the active channel of HDAC3, while the substituted benzyl group occupies the ATP-binding pocket of EGFR. nih.gov

In a different series of 2-phenoxybenzamides with antiplasmodial activity, the substitution on the anilino part of the molecule was found to be a strong determinant of both efficacy and cytotoxicity. Shifting a substituent from the meta to the para position on the aniline ring led to a significant change in activity. For example, a para-substituted analogue showed the highest antiplasmodial activity, whereas its meta-substituted counterpart was only moderately active. mdpi.com This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

Furthermore, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown that the addition of a methoxy (B1213986) substituent can be detrimental to activity. In this series, the methoxy-substituted analogue showed almost complete loss of antibacterial activity compared to analogues with hydrophobic alkyl groups, which displayed significant potency. nih.gov This suggests that electron-donating groups like methoxy may not be favorable for all biological targets.

Steric and Lipophilicity Contributions to Molecular Recognition

Steric bulk and lipophilicity are crucial for the molecular recognition of benzamide analogues by their biological targets. In the aforementioned 2-phenoxybenzamide series, the size of the substituents had a notable impact on antiplasmodial activity. mdpi.com Similarly, for N-(trifluoromethyl)phenyl substituted pyrazoles, the addition of hydrophobic alkyl substituents, such as a tert-butyl group, significantly increased antibacterial activity. nih.gov This indicates that increased lipophilicity and steric bulk in certain regions of the molecule can enhance binding to the target.

The importance of lipophilicity is also highlighted in a study of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as cholinesterase inhibitors. The most promising derivatives in this series exhibited increased lipophilicity, which is a favorable characteristic for drugs targeting the central nervous system. nih.gov

Investigation of Specific Molecular Targets (In Vitro)

Based on the activities of its analogues, 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide could potentially interact with a range of molecular targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition and Activation Profiles

Benzamide derivatives have been identified as inhibitors of various enzymes. A study of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory concentrations (IC50) for these compounds were in the micromolar range. Notably, substitutions on the benzamide scaffold allowed for the modulation of selectivity between AChE and BuChE. nih.gov

In Vitro Cholinesterase Inhibition by Benzamide Analogues
CompoundTarget EnzymeIC50 (µM)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnalogueAcetylcholinesterase (AChE)18.2 - 196.6
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnalogueButyrylcholinesterase (BuChE)9.2 - 196.2

More recently, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual inhibitors of EGFR and HDAC3, with IC50 values in the nanomolar to low micromolar range against these enzymes. nih.gov

In Vitro EGFR and HDAC3 Inhibition by a Lead N-benzyl-2-fluorobenzamide Analogue
CompoundTarget EnzymeIC50
Compound 38EGFR20.34 nM
HDAC31.09 µM

Receptor Binding and Modulation Studies

Analogues of this compound have shown affinity for various receptors. A study of o-methoxyphenylpiperazine derivatives featuring a terminal benzamide fragment revealed good affinity for both dopamine D2 and serotonin 5-HT1A receptors, with IC50 values in the range of 10⁻⁷ to 10⁻⁸ M. nih.gov

The trifluoromethylphenyl moiety is also a key feature in compounds targeting the N-Methyl-d-aspartate (NMDA) receptor. A series of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines were synthesized and found to have low nanomolar affinity for the PCP binding site of the NMDA receptor. nih.gov This suggests that the 3-(trifluoromethyl)phenyl group can contribute to high-affinity binding at this receptor.

Ion Channel Interaction Analysis

The benzamide scaffold has been identified as a key structural feature for the blockade of voltage-gated potassium channels. A class of benzamide derivatives has been reported as inhibitors of the Kv1.3 potassium channel, which is present in human T-lymphocytes. Blockade of this channel leads to the inhibition of T-cell activation, and the structure-activity relationship of these benzamide compounds has been explored in functional assays. nih.gov

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

Cell Cycle Progression Studies in Cell Lines

While direct studies on this compound are unavailable, research on analogous compounds reveals significant effects on cell cycle progression in various cancer cell lines. For instance, a novel N-Phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), was found to induce cell cycle arrest at the G0/G1 phase in CaSki cells, a cervical cancer cell line. This effect was linked to the upregulation of p53 and Rb protein expression following the reduced expression of human papillomavirus (HPV) E6 and E7 oncogenes nih.gov.

In another study, new 4-methylbenzamide derivatives containing 2,6-substituted purines were shown to block cells in the G2/M phase of the cell cycle. Specifically, compounds designated as 7 and 10 caused a decrease in the number of cells in the G1 phase and an increase in the G2/M phase in OKP-GS cells, with a relatively constant number of cells in the S-phase. This suggests that these compounds allow cells to progress from the G1 to the S phase but prevent them from entering mitosis mdpi.com.

Similarly, 2-methoxyestradiol, a methoxy-containing compound, has been shown to cause an increase in the G2/M phase in oesophageal carcinoma cells (WHCO3), preventing the cells from proceeding through the cell cycle nih.gov. Another study on 2-methoxyestradiol derivatives found that hybrids 11 and 12a could arrest the cell cycle at the G2 phase in MCF-7 breast cancer cells nih.gov.

Table 1: Effects of Analogous Compounds on Cell Cycle Progression in Cancer Cell Lines

Compound/AnalogueCell LineEffect on Cell Cycle
3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17)CaSki (cervical cancer)G0/G1 arrest
4-Methylbenzamide derivatives (compounds 7 and 10)OKP-GSG2/M arrest
2-MethoxyestradiolWHCO3 (oesophageal carcinoma)G2/M arrest
2-Methoxyestradiol derivatives (hybrids 11 and 12a)MCF-7 (breast cancer)G2 arrest

Apoptosis Induction and Cell Viability in Cultured Cells

The induction of apoptosis is a key mechanism for many anti-cancer agents. Studies on analogues of this compound demonstrate their potential to induce programmed cell death and reduce cell viability in cancer cells.

A series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for their antiproliferative and cytotoxic activities. One of the most potent compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k), was shown to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. The induction of apoptosis was confirmed by an increase in the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov.

The synthetic analogue 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazole exhibited antiproliferative activity against both pancreatic (PaCa-2) and melanoma (A375) cancer cell lines. In PaCa-2 cells, this compound upregulated caspase 3/7 activity, suggesting a caspase-dependent cell death pathway. In both cell lines, the expression of p53 and Bax was upregulated, indicating that the compound might induce both apoptosis and autophagy tums.ac.irresearchgate.net.

Furthermore, the 4-methylbenzamide derivatives 7 and 10 were found to induce apoptosis in a dose-dependent manner, with a more than two-fold higher level of apoptosis compared to sorafenib at a concentration of 20 μM. The study noted that cell death was primarily due to apoptosis rather than necrosis mdpi.com. Derivatives of 2-methoxyestradiol have also been shown to induce apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, as evidenced by mitochondrial depolarization and upregulation of pro-apoptotic proteins like Bax and cytochrome c nih.gov. The parent compound, 2-methoxyestradiol, was also found to induce apoptosis in oesophageal carcinoma cells, with morphological changes including cell shrinkage, chromatin hypercondensation, and the formation of apoptotic bodies nih.gov.

Table 2: Apoptosis Induction and Cell Viability Effects of Analogous Compounds

Compound/AnalogueCell Line(s)Key Findings
N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k)G361 (melanoma)Reduced proliferation, induced apoptosis, caspase activation, PARP cleavage
2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazolePaCa-2 (pancreatic), A375 (melanoma)Antiproliferative activity, upregulated caspase 3/7 in PaCa-2, upregulated p53 and Bax in both
4-Methylbenzamide derivatives (compounds 7 and 10)OKP-GSDose-dependent induction of apoptosis
2-Methoxyestradiol derivatives (hybrids 11 and 12a)MCF-7 (breast cancer)Induced apoptosis via mitochondrial pathway, upregulated Bax and cytochrome c
2-MethoxyestradiolWHCO3 (oesophageal carcinoma)Induced apoptosis, confirmed by morphological changes

Specific Cellular Process Perturbation Analysis (e.g., gene expression, protein synthesis)

The modulation of specific cellular pathways and the perturbation of processes like gene and protein expression are crucial for understanding the mechanism of action of novel compounds.

The N-Phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), was found to significantly reduce the expression of HPV16 E6 and E7 mRNA and protein in cervical carcinoma cells. This was at least partially due to enhanced degradation of the E6 and E7 mRNA. The downregulation of these oncoproteins led to the upregulation of p53 and Rb protein levels nih.gov.

In studies of 2-methoxybenzamide (B150088) derivatives, compound 21 was identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway. It was shown to prevent the Sonic hedgehog (Shh)-induced translocation of the Smoothened (Smo) protein into the primary cilium, a key step in the activation of the Hh pathway nih.gov.

The synthetic analogue 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazole was found to upregulate the gene expression of p53 and Bax in both PaCa-2 and A375 cell lines tums.ac.irresearchgate.net. Similarly, 2-methoxyestradiol derivatives upregulated the mRNA and protein expression of Apaf-1, Bax, and cytochrome c, while downregulating the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in MCF-7 cells. These compounds also increased the expression of caspase-8 and -9 nih.gov. Furthermore, 2-methoxyestradiol treatment in oesophageal carcinoma cells led to an increased expression of death receptor 5 protein, suggesting an involvement of the extrinsic apoptosis pathway nih.gov.

Table 3: Perturbation of Specific Cellular Processes by Analogous Compounds

Compound/AnalogueCell LineAffected Cellular ProcessSpecific Molecular Changes
3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17)Cervical carcinoma cellsGene and protein expressionDecreased HPV16 E6/E7 mRNA and protein; Increased p53 and Rb protein
2-Methoxybenzamide derivative (compound 21)NIH3T3-Gli-LucHedgehog signaling pathwayInhibited Smoothened translocation to primary cilium
2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazolePaCa-2, A375Gene expressionUpregulated p53 and Bax
2-Methoxyestradiol derivatives (hybrids 11 and 12a)MCF-7Gene and protein expressionUpregulated Apaf-1, Bax, cytochrome c, caspase-8, -9; Downregulated Bcl-2, Bcl-xL
2-MethoxyestradiolWHCO3Protein expressionIncreased death receptor 5 protein expression

Research Applications and Broader Scientific Context of 2 Methoxy N 3 Trifluoromethyl Phenyl Benzamide

Development as a Chemical Probe for Biological Systems

While 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has not been prominently documented as a chemical probe, its scaffold is representative of structures used for such purposes. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems. nih.govyoutube.com The benzamide (B126) functional group is a common feature in many biologically active molecules, and derivatives have been successfully developed into potent chemical probes.

For instance, novel photoreactive benzamide probes have been designed and synthesized to target and study class I histone deacetylase (HDAC) isoforms. nih.gov These probes incorporate photoaffinity labels onto a benzamide scaffold, allowing them to form covalent bonds with their target enzyme upon UV irradiation, which facilitates the identification of binding sites and interacting partners. nih.gov Given the modular nature of benzamide synthesis, this compound could serve as a foundational structure for the development of new chemical probes. The methoxy (B1213986) and trifluoromethyl groups can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for a desired biological target. The development of such probes would be invaluable for interrogating complex disease pathways and accelerating translational research. youtube.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, this compound serves as a classic example of an intermediate molecule, formed through the coupling of two simpler building blocks and available for further chemical transformation. Its synthesis is typically achieved via an amide coupling reaction between 2-methoxybenzoic acid and 3-(trifluoromethyl)aniline (B124266). This reaction forms the stable amide bond that characterizes the compound.

Once formed, this benzamide can act as a precursor for the synthesis of more complex organic molecules. The aromatic rings and the amide linkage provide multiple sites for further functionalization. For example, the aromatic rings can undergo electrophilic substitution reactions, or the N-H bond of the amide could be substituted, leading to a diverse array of more complex derivatives with potentially novel properties or biological activities. The presence of the trifluoromethyl group, known for its high metabolic stability, makes this intermediate particularly interesting for the synthesis of new pharmaceutical candidates. mdpi.com

Contributions to the Understanding of Structure-Property Relationships in Trifluoromethylated Benzamides

The study of trifluoromethylated benzamides, such as this compound, provides significant insights into structure-property relationships. The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity, lipophilicity, and metabolic stability. mdpi.com

Crystallographic studies of analogous compounds reveal how the -CF3 group influences molecular conformation and crystal packing. For example, in the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, the dihedral angle between the two benzene (B151609) rings is significantly affected by substituents on the benzoyl ring. nih.gov These interactions, along with strong N—H⋯O hydrogen bonds that link molecules into chains, dictate the supramolecular architecture. nih.govresearchgate.net The -CF3 group itself can participate in weak intermolecular interactions, including C–H⋯F hydrogen bonds and F⋯F contacts, which contribute to the stability of the crystal lattice. researchgate.net

The electronic properties of the aromatic rings are also significantly altered by the presence of the -CF3 group, which is a strong electron-withdrawing group. mdpi.com This modification influences the molecule's interaction with biological targets and is a key consideration in drug design. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in this compound creates a specific electronic profile that can be fine-tuned to achieve desired properties.

Below is a table comparing structural features of related trifluoromethylated benzamides, illustrating the impact of substituent positioning on molecular geometry.

Compound NameDihedral Angle Between RingsKey Intermolecular InteractionsReference
3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide43.94° and 55.66° (two molecules in asymmetric unit)N—H⋯O, C—H⋯O, π–π interactions nih.gov
3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide10.40°N—H⋯O, Br⋯Br contacts nih.gov
3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide12.5°N—H⋯O, I⋯I contacts nih.gov
N-[4-(trifluoromethyl)phenyl]benzamide30.5° (amide/phenyl), 38.3° (amide/CF3-phenyl)N—H⋯O, π-stacking nih.gov

This table is generated based on data from crystallographic studies of related compounds to illustrate common structural trends in trifluoromethylated benzamides.

Potential for Future Exploration in Material Sciences

The unique properties conferred by the trifluoromethyl group also make this compound and related compounds interesting candidates for exploration in material sciences. The incorporation of fluorine atoms into organic molecules is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Q & A

Basic: What synthetic protocols are recommended for preparing 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via amide coupling protocols. For example, "General Protocol A" () involves reacting 2-methoxybenzoic acid derivatives with 3-(trifluoromethyl)aniline in the presence of coupling agents like HATU or EDCI. Key steps include:

  • Activation: Pre-activate the carboxylic acid using DCC or EDC in dichloromethane (DCM) at 0°C.
  • Coupling: Add the amine (e.g., 3-(trifluoromethyl)aniline) and stir at room temperature for 12–24 hours.
  • Work-up: Purify via column chromatography (hexane/ethyl acetate gradient). Yields (~60–68%) depend on stoichiometry, solvent choice, and reaction time .
    Optimization Tips:
  • Use anhydrous solvents and inert atmosphere to minimize side reactions.
  • Screen coupling agents (e.g., HATU vs. EDCI) to improve efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:
Essential techniques include:

  • 1H/19F NMR: Confirm substitution patterns. For example, the methoxy group (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~-60 to -65 ppm in 19F NMR) .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ calculated for C15H12F3NO2: 302.0903, observed: 302.0905) .
  • IR Spectroscopy: Identify amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazard Analysis: Conduct a pre-experiment risk assessment (e.g., evaluate toxicity of intermediates like O-benzyl hydroxylamine) .
  • Mutagenicity: Ames II testing for anomeric amides suggests moderate risk; handle with fume hoods and PPE (nitrile gloves, lab coat) .
  • Decomposition: DSC analysis indicates thermal instability; avoid heating above 150°C .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Answer:

  • Step 1: Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Step 2: Compare with Cambridge Structural Database (CSD) via Mercury software ( ) to identify packing effects or conformational flexibility .
  • Step 3: Re-optimize computational models (e.g., DFT with B3LYP/6-31G*) to account for solvent or crystal-packing interactions .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

  • Scale-up Adjustments: Replace batch reactors with continuous flow systems to enhance mixing and heat transfer .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (if applicable).
  • Solvent Optimization: Switch from DCM to THF for better solubility of aromatic intermediates .

Advanced: How can computational tools predict the compound’s biological activity?

Answer:

  • Target Identification: Use PubChem BioAssay data () to map similar benzamides targeting bacterial PPTases or kinases .
  • Docking Studies: Employ AutoDock Vina with RXFP1 receptor models (analogous to ’s relaxin agonists) .
  • ADMET Prediction: SwissADME or ADMETLab2.0 to estimate permeability and metabolic stability .

Advanced: What analytical methods distinguish polymorphic forms of this compound?

Answer:

  • PXRD: Compare experimental patterns with CSD-derived simulations (Mercury module) .
  • Thermal Analysis: DSC/TGA to identify melting points and phase transitions .
  • Solid-State NMR: Resolve crystallographic discrepancies (e.g., hydrogen bonding networks) .

Advanced: How to address discrepancies in biological assay results across studies?

Answer:

  • Assay Validation: Confirm enzyme inhibition (e.g., PPTase) using positive controls (e.g., acetyl-CoA) .
  • Dose-Response Curves: Re-test across 3–5 log concentrations to rule out false positives.
  • Meta-Analysis: Cross-reference with PubChem’s aggregated bioactivity data () .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?

Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ IR to detect intermediates.
  • DFT Calculations: Map transition states for methoxy group displacement (e.g., B3LYP/6-311++G**) .
  • Isotopic Labeling: Use 18O-labeled methoxy groups to track substitution pathways .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

  • SAR Studies: Modify the trifluoromethyl group to CF2H or CF3O for improved lipophilicity .
  • Prodrug Strategies: Introduce hydrolyzable esters (e.g., pivaloyl) to enhance oral bioavailability .
  • Metabolite Profiling: Use LC-MS/MS to identify major metabolites and adjust substituents accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.